Esbiothrin

Catalog No.
S1540854
CAS No.
84030-86-4
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esbiothrin

CAS Number

84030-86-4

Product Name

Esbiothrin

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3

InChI Key

ZCVAOQKBXKSDMS-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Solubility

1.52e-05 M
Solubility in water: none

Synonyms

Allethrin, Allethrins, Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Insecticidal Activity

  • Mosquito Control: Studies have investigated the effectiveness of esbiothrin against various mosquito species, including Aedes aegypti and Anopheles gambiae. Research showed promising results, with esbiothrin-containing mosquito coils exhibiting rapid knockdown and bite-inhibition effects in both laboratory and field settings [].
  • Household Applications: Esbiothrin finds application in various household insecticides, targeting mosquitoes and other small biting flies. Research has evaluated its efficacy and safety in this context, with the European Chemicals Agency (ECHA) providing an opinion on its approval for indoor use [].

Environmental Fate

  • Persistence and Degradation: Research has explored the environmental persistence and degradation of esbiothrin. Studies suggest that it is not readily biodegradable and exhibits varying degrees of degradation in different environmental conditions []. Understanding its persistence is crucial for assessing its potential environmental impact.

Toxicological Effects

  • Genotoxicity: Some research has investigated the potential genotoxic effects of esbiothrin, which refers to its ability to damage the genetic material of living organisms. One study evaluated its genotoxic potential on human liver cells, highlighting the need for further research on potential human health risks [].
  • Ecotoxicity: Limited research exists on the ecotoxicological effects of esbiothrin, particularly on aquatic organisms. Studies using fish as a model species have explored sublethal toxicity and its impact on antioxidant status and genotoxicity [].

Esbiothrin is a synthetic pyrethroid insecticide, primarily used for controlling various household pests, including mosquitoes, flies, and cockroaches. It is a mixture of two stereoisomers of allethrin, specifically in a 1:3 ratio of R:S isomers. The compound has a characteristic faint odor and appears as a yellow/brown viscous liquid. Its chemical structure is represented by the formula C19H26O3, and it has the CAS number 84030-86-4 .

Esbiothrin undergoes various chemical transformations primarily involving oxidation. In biological systems, it is metabolized through oxidative pathways, producing several metabolites such as primary alcohols and carboxylic acids. The primary metabolic enzymes involved include cytochrome P450 isoforms like CYP2C19 and CYP2C8 in humans, while in rats, CYP2C6 and CYP3A1 play significant roles .

The stability of esbiothrin is notable; it remains stable under recommended storage conditions but can degrade under UV light exposure. It is insoluble in water but soluble in most organic solvents .

Esbiothrin exerts its insecticidal effects by modulating voltage-gated sodium channels in the nervous systems of insects. This modulation results in prolonged depolarization of neurons, leading to repetitive firing and ultimately paralysis of the pest. The mechanism involves binding to sodium channels in their closed state, which alters their gating kinetics and increases the threshold for action potentials. This makes the nervous system more susceptible to excitatory stimuli, resulting in increased neurotransmitter release and muscle paralysis .

The synthesis of esbiothrin typically involves the following steps:

  • Starting Materials: The synthesis begins with allethrin as the primary precursor.
  • Isomerization: The desired stereoisomers are obtained through controlled reactions that favor specific configurations.
  • Purification: The final product is purified to achieve the desired purity level, often exceeding 93% .

This process may vary slightly based on specific industrial protocols or laboratory conditions.

Esbiothrin is widely utilized in agricultural and domestic settings as an insecticide. Its applications include:

  • Household Pest Control: Effective against mosquitoes, flies, and cockroaches.
  • Agricultural Use: Employed in crop protection to manage pest populations.
  • Public Health: Used in vector control programs to reduce disease transmission by insects .

Research indicates that esbiothrin interacts with various biological systems beyond its target pests. For instance:

  • Toxicity Studies: It exhibits moderate toxicity upon inhalation (LC50 = 2.63 mg/L) and is harmful if ingested (LD50 = 378-432 mg/kg) in rats .
  • Environmental Impact: Esbiothrin is classified as very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal .

Esbiothrin belongs to a broader class of pyrethroids known for their insecticidal properties. Below are some similar compounds along with a comparison highlighting esbiothrin's uniqueness:

Compound NameChemical StructureUnique Features
AllethrinC19H26O3A mixture of two stereoisomers; less selective than esbiothrin.
BioallethrinC19H26O3Contains both R and S isomers; broader activity spectrum but potentially higher toxicity.
DeltamethrinC22H19BrCl2O3More potent against certain pests; higher mammalian toxicity risk compared to esbiothrin.
PermethrinC21H20Cl2O3Commonly used for agricultural applications; shows higher environmental persistence than esbiothrin.

Esbiothrin's formulation allows it to be effective while maintaining relatively lower toxicity levels for mammals compared to some other pyrethroids, making it a preferred choice for household use.

Physical Description

Allethrin appears as a clear amber-colored viscous liquid. Insoluble and denser than water. Toxic by ingestion, inhalation, and skin absorption. A synthetic household insecticide that kills flies, mosquitoes, garden insects, etc.
PALE YELLOW VISCOUS LIQUID.
VISCOUS LIQUID.
YELLOW VISCOUS LIQUID.

XLogP3

4.8

Boiling Point

at 0.013kPa: 140 °C
at 0.05kPa: 153 °C

Flash Point

130 °C
65.6 °C o.c.
~120 °C

Density

Relative density (water = 1): 1.01
Relative density (water = 1): 1.00
Relative density (water = 1): 0.98

LogP

4.78 (LogP)
4.78
4.7

Melting Point

-40.0 °C
~4 °C

UNII

0X03II877M

GHS Hazard Statements

Aggregated GHS information provided by 269 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (93.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

1.20e-06 mmHg
Vapor pressure, Pa at 20 °C:
Vapor pressure, Pa at 25 °C:

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

42534-61-2
584-79-2
28434-00-6
84030-86-4

Associated Chemicals

Bioallethrin;260359-57-7
Bioallethrin;28057-48-9
Esbiothrin;260359-57-7
d-Allethrin;231937-89-6
For more Associated Chemicals (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Wikipedia

Allethrin
(+)-trans-allethrin

Use Classification

Agrochemicals -> Insecticides
INSECTICIDES
ANTIMICROBIAL AGENTS

Methods of Manufacturing

Allethrin is prepared by the esterification of (1RS, 3RS or cis, trans)-2,2-dimethyl-3-(2,2-dimethylvinyl) cyclopropanecarboxylic acid or chrysanthemic acid with (1RS)-3- allyl-2-methyl-4-oxocyclopent-2-ene-1-ol or allethrolone ... .
2-Allyl-3-methyl-2-cyclopenten-4-ol-1-one (allethrone) and chrysanthemum monocarboxlic anhydride in dibutyl ether at 150-175 °C for 3-6 hr are reacted. Upon cooling, the solution is diluted, the chrysanthemum moncarboxlic acid byproduct is removed by saponification, the organic phase is washed with water, and the solvent evaporated.

General Manufacturing Information

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies Allethrin (technical grade) as Class III: slightly hazardous; Main Use: insecticide.
The first pyrethroid pesticide, allethrin, was identified in 1949. Allethrin and other pyrethroids with a basic cyclopropane carboxylic ester structure are type I pyrethroids. ... All pyrethroids can exist as at least four stereoisomers, each with different biological activities. They are marketed as racemic mixtures or as single isomers. In commercial formulations, the activity of pyrethroids is usually enhanced by the addition of a synergist such as piperonyl butoxide, which inhibits metabolic degradation of the active ingredient.
ALLETHRIN IS ALLYL HOMOLOG OF CINERIN I, WHICH IS ONE OF THE CONSTITUENTS OF PYRETHRUM, OLDEST KNOWN INSECTICIDE.
/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/
For more General Manufacturing Information (Complete) data for ALLETHRINS (11 total), please visit the HSDB record page.

Analytic Laboratory Methods

EAD Method 1660. The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater by High-Performance Liquid Chromatography. Detection limit=2 ug/l.
AOAC Method 953.05. Allethrin (Technical) and Pesticide Formulations by Titrimetric Method. Method: AOAC 953.05; Procedure: titrimetric method; Analyte: allethrin (technical); Matrix: pesticide formulations; Detection Limit: not provided.[Association of Official Analytical Chemists. Official Methods of Analysis. 15th ed. and Supplements. Washington, DC: Association of Analytical Chemists, 1990, p. V1 164] **PEER REVIEWED**
AOAC Method 973.12. D-trans Allethrin in Pesticide Formulations by Gas Chrromatagraphic Method.
A method for the detection of allethrin ... in mosquito coils was developed by the combination of shaking extraction /with toluene and formic acid/ and gas chromatography . ... The recovery of allethrin in various contents from the coils was 96.6-97.1% with a 1.2-1.5% coefficient of variation.
For more Analytic Laboratory Methods (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Colorimetric method for allethrin residues in milk and meat. Determination involves solvent extraction, concentration, and reaction with highly acidic mercuric oxide-sulfuric acid reagent to produce a red color. Method reported accurate to 0.1 ppm or 10 mg/100 g sample.

Storage Conditions

Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/
Store in a closed drum in a cool, dry place.

Interactions

INSECTICIDAL ACTIVITIES OF ALLETHRIN ARE ENHANCED BY PYRETHRIN SYNERGISTS SUCH AS PIPERONYL BUTOXIDE OR BIS(2,3,3,3-TETRACHLOROPROPYL) ETHER, OR N-(2-ETHYLHEXYL)-8,9,10-TRINORBORN-5-ENE-2,3-DICARBOXIMIDE.
Diazepam delayed the onset of action of deltamethrin, but not of allethrin, in both the mouse and cockroach.
... The ability of agents which alter neurotransmission to prevent or potentiate the effect of convulsive doses of technical grade (15.5% cis, 84.5% trans) allethrin was examined. Intraperitoneal pretreatment with drugs which block noradrenergic receptors or norepinephrine synthesis such as pentobarbital, chlorpromazine, phentolamine, and reserpine depressed the tremor induced by allethrin. The inhibitory effect of reserpine was reversed by phenylephrine. Both the serotonergic blocker, methysergide and the serotonin depletor, p-chlorophenylalanine potentiated the effect of allethrin. Thus, allethrin produces its neurotoxic responses in mice by acting on the brain and spinal levels. Furthermore, adrenergic excitatory and serotonergic inhibitory mechanisms may be involved in the neural pathway through which the allethrin-induced tremor is evoked.
Synergists for pyrethroid /insecticidal activity/ may include the following: sesamin, sesamolin, piperonyl-butoxide, Tropital, Sesamex, propyl-isomer, satroxan, sulfoxide, piperonylcyclonene, MGK 264, Synepirin 500, and SKF 5254. /Pyrethroids, data derived from table/
For more Interactions (Complete) data for ALLETHRINS (8 total), please visit the HSDB record page.

Stability Shelf Life

MORE STABLE TOWARDS UV LIGHT THAN NATURAL PYRETHRINS
Decomposed by uv light.
Hydrolyzed in alkaline media.
Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

Modify: 2023-08-15

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